molecular formula C21H22N2O3S B2797785 3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1705726-20-0

3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2797785
CAS No.: 1705726-20-0
M. Wt: 382.48
InChI Key: ZWBSBBKRZMPMIS-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound notable for its multifaceted applications in both scientific research and industrial processes. This compound is characterized by the presence of a benzo[d]oxazole core fused to a thiazepane ring, along with a tolyl substituent. The intricate structure contributes to its reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one generally involves multiple steps starting from commercially available precursors. A common synthetic route includes:

  • Formation of the Thiazepane Ring: Starting with a suitable amine, the thiazepane ring is constructed through a cyclization reaction, which typically involves the use of sulfur-containing reagents under controlled temperature and pH conditions.

  • Introduction of the Benzo[d]oxazole Moiety: The benzo[d]oxazole ring system is typically introduced via a condensation reaction involving an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic catalysis.

  • Tolyl Substitution: The tolyl group is incorporated through electrophilic aromatic substitution, using toluene derivatives under anhydrous conditions to prevent undesired side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for high throughput and yield. This often includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques like chromatography and crystallization to ensure product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: 3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide

  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can result in the conversion of oxo groups to hydroxyl groups or the reduction of double bonds.

  • Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using various nucleophiles or electrophiles. This can lead to the formation of new derivatives with altered physicochemical properties.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide, and catalytic amounts of transition metals.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

  • Substitution: Halogenated solvents, acid or base catalysts, and controlled temperature conditions.

Major Products

  • Oxidation Products: Hydroxylated derivatives and carboxylic acids.

  • Reduction Products: Alcohol derivatives and saturated hydrocarbons.

  • Substitution Products: Various substituted analogs depending on the reagents used.

Scientific Research Applications

3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one finds extensive use in various scientific fields:

  • Chemistry: Utilized as a building block for the synthesis of more complex organic molecules due to its versatile reactivity.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties, owing to its unique structural features.

  • Medicine: Studied as a candidate for drug development, particularly in the design of molecules targeting specific enzymes or receptors.

  • Industry: Employed in the development of specialty chemicals, including dyes, polymers, and materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, primarily targeting enzymes and receptors:

  • Molecular Targets: Enzymes such as kinases and proteases, and receptors involved in signal transduction pathways.

  • Pathways Involved: The compound can modulate pathways related to cell growth, apoptosis, and metabolic processes, which are critical in both normal physiology and disease states.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as benzo[d]oxazole and thiazepane derivatives:

  • Uniqueness: The presence of both the benzo[d]oxazole core and thiazepane ring, along with the tolyl substituent, endows the compound with unique reactivity and biological activity.

  • Similar Compounds: Other benzo[d]oxazole derivatives, thiazepane-containing molecules, and tolyl-substituted compounds, each offering different properties and applications.

3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one stands out due to its distinctive combination of structural elements, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-15-6-2-3-7-16(15)19-10-11-22(12-13-27-19)20(24)14-23-17-8-4-5-9-18(17)26-21(23)25/h2-9,19H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBSBBKRZMPMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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